molecular formula C18H14ClN3O2 B13784448 3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid

3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid

Cat. No.: B13784448
M. Wt: 339.8 g/mol
InChI Key: OVHVRNKWWLZHKZ-UHFFFAOYSA-N
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Description

3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyrimidinyl group, and a benzoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, altering their function and affecting cellular processes such as proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid

InChI

InChI=1S/C18H14ClN3O2/c1-11-9-16(21-15-4-2-3-13(10-15)18(23)24)22-17(20-11)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,23,24)(H,20,21,22)

InChI Key

OVHVRNKWWLZHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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